molecular formula C7H11BO2S B13352296 (3-Isopropylthiophen-2-yl)boronic acid

(3-Isopropylthiophen-2-yl)boronic acid

Cat. No.: B13352296
M. Wt: 170.04 g/mol
InChI Key: AFZLIQOIXKRYBK-UHFFFAOYSA-N
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Description

(3-Isopropylthiophen-2-yl)boronic acid is an organoboron compound featuring a thiophene ring substituted with an isopropyl group at the 3-position and a boronic acid (-B(OH)₂) moiety at the 2-position. This structure combines the electron-rich thiophene scaffold with the reactive boronic acid group, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers, pharmaceuticals, and agrochemicals .

Properties

Molecular Formula

C7H11BO2S

Molecular Weight

170.04 g/mol

IUPAC Name

(3-propan-2-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C7H11BO2S/c1-5(2)6-3-4-11-7(6)8(9)10/h3-5,9-10H,1-2H3

InChI Key

AFZLIQOIXKRYBK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CS1)C(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropylthiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of various boronic acids.

Industrial Production Methods

Industrial production of boronic acids, including (3-Isopropylthiophen-2-yl)boronic acid, often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of boronic acid reagents can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3-Isopropylthiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or phenols (from oxidation), and various substituted thiophenes (from substitution reactions).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The isopropyl group distinguishes (3-Isopropylthiophen-2-yl)boronic acid from structurally related boronic acids. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(3-Isopropylthiophen-2-yl)boronic acid* C₇H₁₁BO₂S ~178.0 (estimated) 3-isopropyl, 2-B(OH)₂ High lipophilicity, steric hindrance
3-Thiophenylboronic acid C₆H₄SBr 192.0 3-bromo, 2-B(OH)₂ Higher reactivity in halogenated forms
[5-(dihydroxyboranyl)thiophen-2-yl]boronic acid C₄H₄B₂O₄S 171.8 2,5-di-B(OH)₂ Dual boronic acid sites
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₉BO₄ 298.1 Methoxyethyl phenoxy Enhanced HDAC inhibition (IC₅₀ ~1 µM)

*Estimated data based on structural analogs in .

  • Steric Effects : The bulky isopropyl group may reduce reaction rates in cross-coupling compared to less hindered analogs, as seen in sterically demanding Suzuki reactions .

Reactivity and Stability

Boronic acids are prone to oxidation and hydrolysis. Key findings from analogous compounds:

  • Oxidation by H₂O₂: Phenyl boronic acids (e.g., 4-nitrophenylboronic acid) oxidize cleanly to phenols under basic conditions (pH ~11), with rate constants ~0.0586 s⁻¹ . The electron-deficient thiophene ring in (3-Isopropylthiophen-2-yl)boronic acid may alter oxidation kinetics compared to phenyl derivatives.
  • pH Sensitivity : Conversion efficiency increases at alkaline pH (e.g., pH 11 for 4-nitrophenylboronic acid), suggesting similar stability challenges for the target compound in acidic environments .

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